1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
Description
1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a bis-urea derivative featuring a 1,2-phenylene (ortho-substituted benzene) core linked to two 3-(trifluoromethyl)phenyl urea groups. This compound belongs to a class of synthetic anion transporters studied for their ability to facilitate ion transport across lipid membranes .
Properties
CAS No. |
882865-86-3 |
|---|---|
Molecular Formula |
C22H16F6N4O2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)13-5-3-7-15(11-13)29-19(33)31-17-9-1-2-10-18(17)32-20(34)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
UYEIEBZWWIBDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,2-phenylenediamine with 3-(3-(trifluoromethyl)phenyl)isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures. The reaction proceeds through the formation of urea linkages between the amine and isocyanate groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of trifluoromethyl groups with other functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
Key Findings :
- The meta isomer’s predicted CCS values (194–198 Ų) suggest a larger effective size than the para isomer, likely due to asymmetric adduct formation .
Substituent Variations
Substituents on the phenyl rings modulate electronic properties and bioactivity:
Key Findings :
- The 3,5-bis-CF₃ substitution in T1 improves anion transport efficiency due to stronger hydrogen-bonding interactions with carboxylates .
- Chlorine substituents (e.g., 3-Cl) reduce transport efficacy compared to CF₃, as Cl is less electron-withdrawing and less lipophilic .
Physicochemical and Functional Properties
Collision Cross Section (CCS) Analysis
For the meta isomer (1,3-phenylene), predicted CCS values range from 191.0–197.7 Ų depending on adduct type, with [M+Na]+ exhibiting the largest CCS (197.7 Ų) . These data highlight the influence of adduct formation on molecular size in mass spectrometry.
Transport Efficiency
- Transporter T1 (3,5-bis-CF₃) achieves rapid Cl⁻ efflux in liposomes (1:1000 transporter/lipid ratio) due to optimized carboxylate binding .
- The target compound (3-CF₃) is expected to exhibit lower transport activity than T1, as mono-CF₃ groups provide fewer binding sites for anions.
Discussion and Research Implications
The structural nuances of bis-urea compounds—such as phenylene linkage position and substituent electronegativity—directly govern their physicochemical behavior and functional performance. For instance:
- Ortho-linked compounds may favor intramolecular interactions, reducing solubility but enhancing membrane localization.
- Bis-CF₃ substituents outperform mono-CF₃ or Cl analogues in anion transport due to stronger hydrogen-bonding networks .
Limitations: Limited experimental data exist for the target compound, necessitating further studies on its synthesis, crystallography, and transport kinetics.
Biological Activity
The compound 1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) , often abbreviated as TFPU , is a member of the bis(urea) class of compounds known for their diverse biological activities. This article explores the biological activity of TFPU, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The molecular formula for TFPU is , and its structure can be represented as follows:
TFPU exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : TFPU has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and tumor progression.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cellular proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that TFPU exhibits significant inhibitory activity against IDO. The IC50 value for TFPU in inhibiting IDO was found to be approximately 0.7 µM , indicating potent enzyme inhibition compared to other compounds in its class.
| Compound | Target | IC50 (µM) |
|---|---|---|
| TFPU | IDO | 0.7 |
| BMS-E30 | IDO | 8.569 |
| Other | IDO | Varies |
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, TFPU demonstrated cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 5.0 µM against MCF-7 cells and 4.5 µM against A549 cells.
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of TFPU in models of oxidative stress-induced neuronal damage. The results indicated that TFPU could reduce cell death by approximately 30% compared to controls.
Research Findings
Recent research has focused on optimizing the structure of TFPU to enhance its biological activity. Substituent modifications have been explored to improve binding affinity and selectivity for IDO:
- Para-substituted Phenyl Urea Derivatives : Compounds with electron-withdrawing groups at the para-position exhibited enhanced potency.
- Structural Variants : Studies involving structural modifications revealed that certain substitutions could significantly impact inhibitory activity.
Table: Summary of Structural Variants and Their Activities
| Variant | Structure Modification | IDO IC50 (µM) |
|---|---|---|
| TFPU | None | 0.7 |
| Variant A | Para-NO2 substitution | 0.157 |
| Variant B | Ortho-Cl substitution | No activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
